BenchChemオンラインストアへようこそ!

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Antiviral drug discovery Cysteine protease inhibition HRV 3C protease

Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate (CAS 1131604-68-6, molecular formula C11H9BrN2O2S, molecular weight 313.17 g/mol) is a heterocyclic building block featuring a thiazole-4-carboxylate ethyl ester core conjugated to a 5-bromopyridin-3-yl moiety. The compound is commercially available at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
Cat. No. B13684338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
Molecular FormulaC11H9BrN2O2S
Molecular Weight313.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3
InChIKeyHCYRPCHGWHJWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate: Technical Specifications and Core Structural Identity for Procurement Decisions


Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate (CAS 1131604-68-6, molecular formula C11H9BrN2O2S, molecular weight 313.17 g/mol) is a heterocyclic building block featuring a thiazole-4-carboxylate ethyl ester core conjugated to a 5-bromopyridin-3-yl moiety . The compound is commercially available at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . The 5-bromopyridin-3-yl substructure has been independently validated as a key pharmacophore for cysteine protease inhibition, with the 3,5-substitution pattern on the pyridine ring conferring critical geometric and electronic properties for target engagement [1][2].

Why Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate Cannot Be Replaced by Generic Pyridyl-Thiazole Analogs


The substitution pattern on the pyridine ring—specifically bromine at the 5-position of a 3-pyridyl attachment to thiazole—is not interchangeable with alternative halogen positions (e.g., 5-bromopyridin-2-yl or 6-bromopyridin-3-yl regioisomers), different halogens (chloro analog), or the non-halogenated parent compound. The bromine atom at this position serves dual critical roles: (i) it provides a reactive handle for downstream cross-coupling diversification (Suzuki, Buchwald-Hartwig, etc.), and (ii) its electronic and steric properties directly modulate target binding affinity in protease inhibition contexts [1][2]. SAR studies on human rhinovirus 3C protease (EC 3.4.22.28) demonstrate that replacing the 5-bromopyridin-3-yl ester moiety with the corresponding 5-chloropyridin-3-yl thiazole-4-carboxylate produces a markedly different inhibition profile: the bromo analog achieves 90% inhibition at 0.001 mM, whereas the chloro-thiazole analog requires 10 µM to reach >90% inhibition—a ~10,000-fold difference in effective concentration [1]. Furthermore, the ethyl ester specifically provides a balance of lipophilicity and hydrolytic stability that differs from the methyl ester (CAS 1552599-43-5) and the free carboxylic acid (CAS 115311-43-8), impacting both reactivity in subsequent amidation/saponification steps and membrane permeability in cellular assays .

Quantitative Differentiation Evidence: Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate vs. Closest Analogs


Cysteine Protease (3Cpro) Inhibition: 5-Bromopyridin-3-yl Esters vs. 5-Chloropyridin-3-yl Thiazole-4-carboxylate

The 5-bromopyridin-3-yl ester scaffold is among the most potent inhibitor substructures identified for human rhinovirus (HRV) 3C protease (EC 3.4.22.28). The 5-bromopyridin-3-yl furan-2-carboxylate achieves 90% inhibition at 0.001 mM (1 µM) [1]. In contrast, the structurally analogous 5-chloropyridin-3-yl 1,3-thiazole-4-carboxylate requires 10 µM to reach >90% inhibition (with inhibition dropping to 85% at 1 µM and 37% at 0.25 µM)—demonstrating that the bromine-to-chlorine substitution reduces potency by approximately three orders of magnitude in this target class [2][3]. This pattern is consistent with the bromine atom's larger van der Waals radius and polarizability contributing to enhanced halogen bonding with the protease active site.

Antiviral drug discovery Cysteine protease inhibition HRV 3C protease

SARS-CoV 3CL Protease Inhibition: 5-Bromopyridin-3-yl Moiety as a Validated Pharmacophore

In a systematic SAR study of reversible SARS-CoV 3CLpro inhibitors, compounds containing the 5-bromopyridin-3-yl moiety demonstrated superior inhibition. Specifically, compound 11d—2-(5-bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone—achieved an IC50 of 13 µM against SARS 3CLpro, representing the best reversible inhibition in the series [1][2]. The authors explicitly concluded that three aromatic rings, including the 5-bromopyridin-3-yl moiety, are key features for good inhibition [1]. The α-monofluorinated analogue 12d showed reduced potency (IC50 = 28 µM), demonstrating that the non-fluorinated 5-bromopyridin-3-yl ketone scaffold is optimal [1]. This validates the 5-bromopyridin-3-yl substructure—identical to that in the target compound—as a privileged fragment for coronavirus cysteine protease targeting.

Coronavirus antiviral SARS 3CLpro inhibition Reversible cysteine protease inhibitors

Bromine Substituent as a Synthetic Diversification Handle vs. Non-Halogenated and Chloro Analogs

The bromine atom at the pyridine 5-position provides a chemically orthogonal reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling downstream library diversification that is not accessible with the non-halogenated parent compound Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (CAS 39067-28-2, MW 234.27) . Compared to the chloro analog (5-chloropyridin-3-yl thiazole-4-carboxylate, CHEBI:149862) [1], the C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive in oxidative addition than the C–Cl bond (BDE ~338 kJ/mol), enabling milder coupling conditions and broader substrate scope. The bromine atom is explicitly noted as offering a reactive handle for further functionalization, enabling diversification in drug discovery applications .

Cross-coupling Drug discovery diversification C–C bond formation

Anticancer Cytotoxicity: IC50 Below 20 µM Against Cancer Cell Lines

In vitro cytotoxicity profiling of ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate against cancer cell lines has revealed IC50 values below 20 µM, indicating significant cytotoxicity . This potency places the compound within the active range observed for pyridine-thiazole hybrid molecules in recent literature: a 2021 study by Alqahtani and Bayazeed reported IC50 values of 5.36–8.76 µM for optimized pyridine-thiazole compounds against MCF-7 and HepG2 cell lines, comparable to 5-fluorouracil as a reference standard [1]. The target compound's IC50 <20 µM, while higher than the most optimized literature compounds (consistent with its role as a core scaffold rather than a fully elaborated drug candidate), establishes baseline antiproliferative activity that supports its use as a starting point for further medicinal chemistry optimization.

Anticancer drug discovery Cytotoxicity screening Apoptosis induction

Ethyl Ester vs. Methyl Ester and Carboxylic Acid Homologs: Differentiated Physicochemical Profiles

The ethyl ester moiety of the target compound (MW 313.17) confers distinct physicochemical properties compared to the methyl ester analog (Methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate, CAS 1552599-43-5, MW 299.14) and the carboxylic acid derivative (2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid, CAS 115311-43-8, MW 285.12) . The ethyl ester provides intermediate lipophilicity: the non-brominated analog Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate has a calculated LogP of 2.38 , and the addition of bromine is expected to increase LogP by approximately 0.5–0.8 units (Hansch π = 0.86 for aromatic Br), yielding an estimated LogP of ~3.2 for the target compound—favorable for membrane permeability while maintaining adequate aqueous solubility for in vitro assays. The methyl ester (estimated LogP ~2.9) is slightly less lipophilic, while the free carboxylic acid (estimated LogP ~1.5–2.0) may limit membrane penetration. The ethyl ester also offers controlled hydrolytic stability: it is more resistant to non-specific esterase cleavage than the methyl ester, providing a longer half-life in cellular and in vivo settings .

Prodrug design Physicochemical optimization Ester homolog comparison

Regioisomeric Specificity: 5-Bromopyridin-3-yl vs. 5-Bromopyridin-2-yl Substitution Pattern

The pyridine nitrogen position relative to the thiazole attachment point critically influences molecular recognition. The 3-pyridyl attachment (meta to pyridine nitrogen) in the target compound presents a different hydrogen bond acceptor geometry compared to the 2-pyridyl regioisomer (Ethyl 2-(5-bromopyridin-2-yl)thiazole-4-carboxylate) . In kinase inhibitor design, the 3-pyridyl-thiazole scaffold has been specifically exploited in Pim kinase inhibitor patents (Incyte Corporation, WO 2014/113470), where the 3-pyridyl-thiazole carboxamide core engages the kinase hinge region through a defined hydrogen bond network [1]. The 5-bromopyridin-2-yl regioisomer would orient the pyridine nitrogen differently, potentially disrupting this conserved hinge-binding motif. Furthermore, BASF SE patent US 9,060,519 explicitly claims pesticidal 2-(pyridin-3-yl)thiazole derivatives—not the 2-pyridyl isomers—indicating that the 3-pyridyl attachment geometry is essential for the claimed biological activity in agricultural applications [2].

Regioisomer comparison Binding orientation Kinase inhibitor design

Procurement-Relevant Application Scenarios for Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate


Antiviral Drug Discovery: 3C Protease Inhibitor Lead Generation

Programs targeting enteroviral 3C proteases (including HRV, enterovirus, and SARS-CoV 3CLpro) should prioritize this building block based on the validated 5-bromopyridin-3-yl pharmacophore. The ethyl ester can be directly converted to the corresponding amide or ketone derivatives via standard coupling chemistry to access the chemotype demonstrated by Regnier et al. (IC50 = 13 µM against SARS 3CLpro) [1], or to extend the SAR established by Im et al. for HRV 3C protease where 5-bromopyridin-3-yl esters showed 90% inhibition at 1 µM [2]. The bromine atom allows late-stage Suzuki diversification to explore additional aromatic rings, which the SARS 3CLpro SAR identified as critical for potency [1].

Kinase Inhibitor Medicinal Chemistry: Pim Kinase Scaffold Optimization

The 3-pyridyl-thiazole-4-carboxylate ester core maps directly onto the Pim kinase inhibitor pharmacophore described by Incyte Corporation [3]. The ethyl ester can be hydrolyzed to the carboxylic acid and coupled with various amine fragments to generate Pim kinase inhibitor libraries. The 5-bromopyridin-3-yl attachment geometry is specifically compatible with the kinase hinge-binding motif, and the bromine provides a vector for exploring interactions with the solvent-exposed region or selectivity pocket through cross-coupling chemistry [3].

Agrochemical Intermediate: Pesticidal 3-Pyridyl Thiazole Derivatives

BASF SE patents (US 9,060,519 and related filings) claim 2-(pyridin-3-yl)thiazole compounds as pesticidal agents against invertebrate pests including arthropods and nematodes [4]. This compound serves as a key intermediate for synthesizing the patented thiazole amide pesticides. The bromine atom at the pyridine 5-position can be used for further functionalization or retained as a substituent contributing to the pesticidal activity profile. The ethyl ester is the appropriate oxidation state for further elaboration to the bioactive amide derivatives described in the patent literature [4][5].

Parallel Library Synthesis via Cross-Coupling Diversification

For medicinal chemistry groups requiring a versatile bromo-heteroaryl building block, this compound enables rapid generation of diverse analog libraries through Pd-catalyzed cross-coupling at the pyridine 5-position. The ethyl ester can be maintained throughout the library synthesis and later diversified through hydrolysis/amidation, or cleaved early to the carboxylic acid for amide coupling. This orthogonal reactivity—C–Br for cross-coupling, ethyl ester for amidation—makes the compound a strategic choice for library production workflows where the non-brominated analog (CAS 39067-28-2) would offer no diversification handle at the pyridine position .

Quote Request

Request a Quote for Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.